tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate is a chemical compound with the molecular formula C11H22FN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a fluorine atom at the 5-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the piperidine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carbamate Formation: The final step involves the reaction of the fluorinated piperidine with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]-N-methylcarbamate
- tert-Butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]-N-methylcarbamate
Uniqueness
tert-Butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H21FN2O2 |
---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
UPBZJZJIXWPUNM-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1C[C@H](CNC1)F |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)F |
Origin of Product |
United States |
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